

Synthesis of 1-Iodobutane from 1-Butanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodobutane

Cat. No.: B1219991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-iodobutane** from 1-butanol using red phosphorus and iodine. The document details the reaction mechanism, experimental protocols, quantitative data, safety considerations, and product characterization, serving as a valuable resource for professionals in organic synthesis and drug development.

Introduction

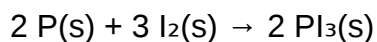
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are versatile intermediates, particularly in nucleophilic substitution and organometallic reactions, owing to the excellent leaving group ability of the iodide ion. The use of red phosphorus and iodine to facilitate this conversion from primary alcohols like 1-butanol is a classic and effective method. This method relies on the in situ generation of phosphorus triiodide (PI₃), which acts as the halogenating agent.

Reaction Mechanism

The synthesis of **1-iodobutane** from 1-butanol with red phosphorus and iodine proceeds through a two-stage mechanism. The first stage is the in situ formation of phosphorus triiodide from the reaction of red phosphorus with iodine. In the second stage, 1-butanol reacts with the generated phosphorus triiodide in a nucleophilic substitution reaction, likely following an S_N2 pathway, to yield **1-iodobutane**.

Stage 1: Formation of Phosphorus Triiodide

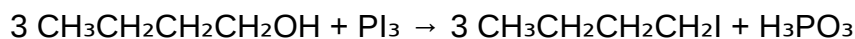
Red phosphorus reacts with iodine to form phosphorus triiodide. This reaction is typically initiated by gentle heating.



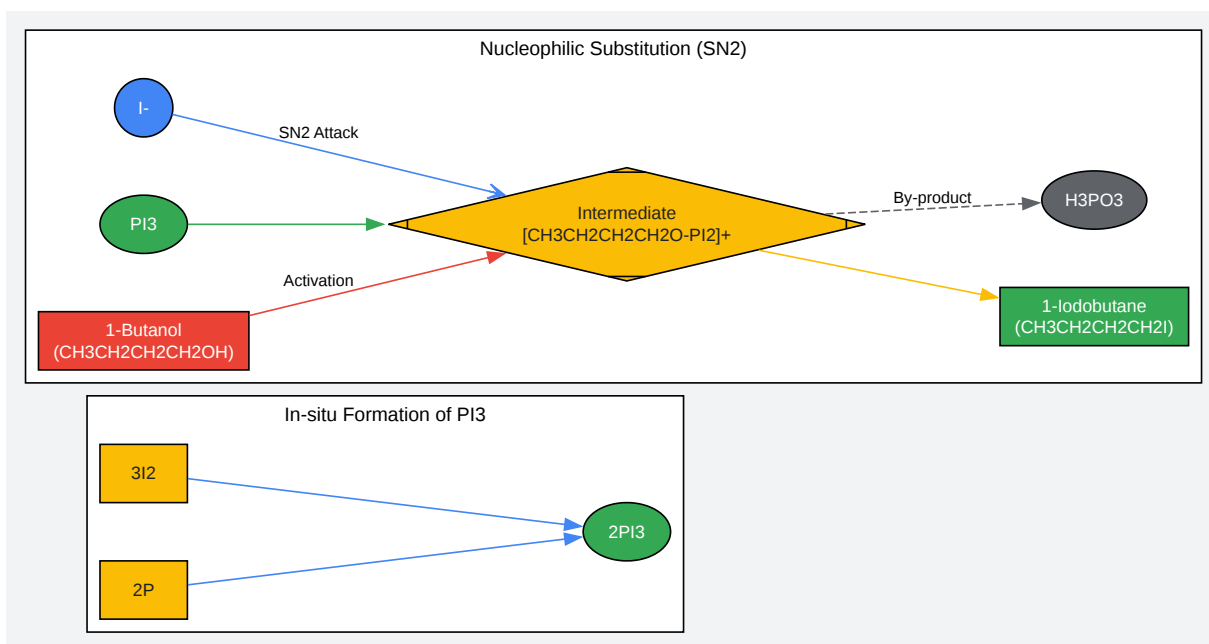
Stage 2: Nucleophilic Substitution

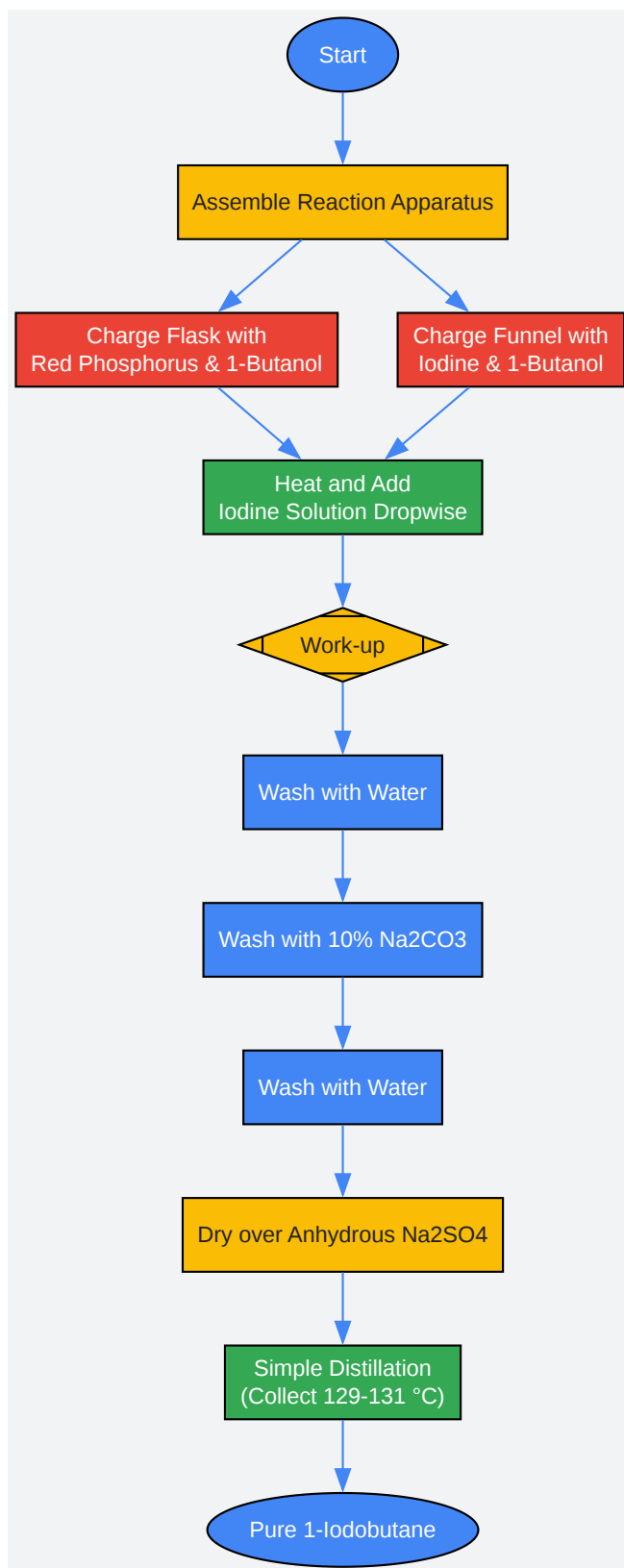
The hydroxyl group of 1-butanol is a poor leaving group. Phosphorus triiodide activates the hydroxyl group by forming a good leaving group, a phosphite ester intermediate. The iodide ion, a good nucleophile, then attacks the carbon atom bearing the leaving group in an SN2 reaction, resulting in an inversion of configuration (though not relevant for the achiral 1-butanol) and the formation of **1-iodobutane**.

The overall reaction can be summarized as:



A detailed, step-by-step visualization of this mechanism is provided below.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Synthesis of 1-Iodobutane from 1-Butanol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219991#1-iodobutane-synthesis-from-1-butanol-with-red-phosphorus-and-iodine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com